2,4-Dichloro-5-methoxy-6-methylpyrimidine
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Overview
Description
2,4-Dichloro-5-methoxy-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6Cl2N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxy-6-methylpyrimidine typically involves the chlorination of 5-methoxy-6-methylpyrimidine. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective chlorination at the 2 and 4 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-chloro-5-methoxy-6-methylpyrimidine, 2,4-diamino-5-methoxy-6-methylpyrimidine, and 2,4-dithiomethyl-5-methoxy-6-methylpyrimidine.
Oxidation: Products include 2,4-dichloro-5-formyl-6-methylpyrimidine and 2,4-dichloro-5-carboxy-6-methylpyrimidine.
Reduction: Products include this compound derivatives with various reduced functional groups.
Scientific Research Applications
2,4-Dichloro-5-methoxy-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methoxypyrimidine: Lacks the methyl group at position 6.
2,4-Dichloro-6-methylpyrimidine: Lacks the methoxy group at position 5.
2,4-Dichloropyrimidine: Lacks both the methoxy and methyl groups.
Uniqueness
2,4-Dichloro-5-methoxy-6-methylpyrimidine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications.
Properties
Molecular Formula |
C6H6Cl2N2O |
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Molecular Weight |
193.03 g/mol |
IUPAC Name |
2,4-dichloro-5-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(11-2)5(7)10-6(8)9-3/h1-2H3 |
InChI Key |
CEKDJPWJDAKPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)OC |
Origin of Product |
United States |
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